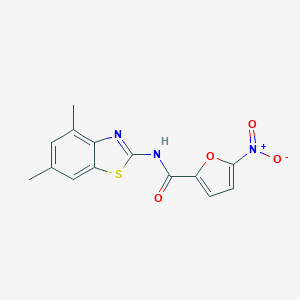![molecular formula C17H16N2O4S B253037 Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B253037.png)
Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate, also known as MMB, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for further investigation.
Mécanisme D'action
Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate inhibits PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its target proteins. This leads to an accumulation of phosphorylated proteins, which can affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
In addition to its effects on PTPs, Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate has been found to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, potentially making it a promising anti-cancer agent. Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate has also been found to have anti-inflammatory properties, which could have applications in diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate in lab experiments is its specificity for PTPs. By selectively inhibiting PTPs, Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate can provide insights into the role of these enzymes in cellular signaling pathways. However, one limitation of Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate is its relatively low potency compared to other PTP inhibitors, which can make it more difficult to achieve the desired effects in experiments.
Orientations Futures
There are several potential future directions for research on Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate. One area of interest is its potential as an anti-cancer agent. Further studies could investigate the mechanisms by which Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate induces apoptosis in cancer cells, as well as its effectiveness in animal models of cancer. Another area of interest is the development of more potent and selective PTP inhibitors based on the structure of Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate. By improving the potency and selectivity of these compounds, researchers could gain a better understanding of the role of PTPs in cellular signaling pathways and potentially develop new therapies for diseases such as cancer and diabetes.
Méthodes De Synthèse
The synthesis of Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate involves the reaction of 2-methoxybenzoyl isothiocyanate with methyl 2-amino benzoate in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain pure Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate.
Applications De Recherche Scientifique
Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate has been used in scientific research as a tool to investigate cellular processes and signaling pathways. Specifically, it has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a role in cell signaling. By inhibiting PTPs, Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate can modulate cellular signaling pathways and potentially have therapeutic applications in diseases such as cancer and diabetes.
Propriétés
Nom du produit |
Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate |
|---|---|
Formule moléculaire |
C17H16N2O4S |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
methyl 2-[(2-methoxybenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H16N2O4S/c1-22-14-10-6-4-8-12(14)15(20)19-17(24)18-13-9-5-3-7-11(13)16(21)23-2/h3-10H,1-2H3,(H2,18,19,20,24) |
Clé InChI |
DXJFIEHQEMWKSX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252978.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252980.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252981.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252983.png)
![5-chloro-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252984.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252985.png)
![1-Allyl-3-[2-(3-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252988.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252989.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252991.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252993.png)
